Bicyclomycin (BCM) is a commercially available antibiotic belonging to a family of highly functionalized diketopiperazine (DKP) alkaloids. [] It is currently the only known natural product that targets the transcription termination factor rho. [] BCM is characterized by a unique O-bridged bicyclo[4.2.2]piperazinedione ring system, a C1 triol, and terminal exo-methylene groups. []
BCM is naturally produced by Streptomyces cinnamoneus DSM 41675. [] Interestingly, the biosynthetic gene cluster for BCM has been identified in a wide range of bacteria, including hundreds of Pseudomonas aeruginosa isolates. [] This wide distribution suggests a rare example of horizontal gene transfer of the intact biosynthetic gene cluster across distantly related bacteria, typically associated with mobile genetic elements. []
Bicyclomycin benzoate belongs to the class of antibiotics known as transcription inhibitors. It is classified as a broad-spectrum antibiotic due to its ability to inhibit bacterial growth by targeting specific cellular processes. The compound is primarily utilized in research settings to explore mechanisms of bacterial transcription and to develop new antibiotics .
The synthesis of bicyclomycin benzoate involves the esterification of bicyclomycin with benzoic acid. This reaction typically employs a coupling agent such as dicyclohexylcarbodiimide (DCC) along with a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted in an organic solvent, commonly dichloromethane, at room temperature. Following the reaction, purification is achieved through chromatographic techniques .
In industrial settings, the production process begins with the fermentation of Streptomyces species to yield bicyclomycin, which is then chemically modified to produce the benzoate ester. The fermentation conditions are optimized for maximum yield, followed by scaling up the chemical reactions using industrial reactors.
Bicyclomycin benzoate has a complex molecular structure characterized by its bicyclic core and benzoate moiety. The molecular formula is CHNO, and its molecular weight is approximately 325.36 g/mol. The structural configuration allows it to interact specifically with bacterial transcription machinery, particularly the Rho factor .
Bicyclomycin benzoate can undergo various chemical reactions:
The major products from these reactions are derivatives of bicyclomycin benzoate, each potentially exhibiting different biological activities.
Bicyclomycin benzoate primarily acts by inhibiting the Rho factor, a transcription termination factor in bacteria. This interaction disrupts the normal termination of RNA synthesis, leading to altered gene expression profiles within bacterial cells. Specifically, it interferes with lipoprotein biosynthesis and its assembly into peptidoglycan layers in the cell envelope of Escherichia coli.
The compound's inhibitory effect on Rho-dependent transcription results in changes in cellular processes that can affect bacterial survival and replication. In vitro studies indicate that the inhibitory concentration for transcription termination at Rho-dependent sites is approximately 5 μM .
Bicyclomycin benzoate is characterized by several key physical properties:
These properties influence its efficacy and application in various scientific studies .
Bicyclomycin benzoate has multiple applications across various fields:
Bicyclomycin benzoate (C₁₉H₂₂N₂O₈; MW 406.39 g/mol) is a semisynthetic derivative of the natural antibiotic bicyclomycin, produced by Streptomyces sapporonensis [7] [8]. Its core structure retains the unique bicyclic diketopiperazine scaffold of the parent compound but incorporates a benzoate ester at the C-3' primary alcohol group [6] [7]. This modification is confirmed through stereochemical analysis, which reveals three chiral centers (at C-2, C-3', and C-4a) governing its three-dimensional conformation. The bioactive form exhibits specific absolute configurations: 2R, 3'S, and 4aR [2] [8]. Nuclear Magnetic Resonance (NMR) studies indicate that the benzoate group (C₆H₅COO-) introduces enhanced lipophilicity while preserving the hydrogen-bonding capacity of the diketopiperazine ring and secondary alcohols [6] [8].
Table 1: Atomic Composition of Bicyclomycin Benzoate
Element | Count | Molecular Region |
---|---|---|
Carbon | 19 | Diketopiperazine core + benzoate |
Hydrogen | 22 | Aliphatic/aromatic chains |
Nitrogen | 2 | Diketopiperazine ring |
Oxygen | 8 | Carbonyls, ethers, esters |
The critical distinction between bicyclomycin (C₁₆H₁₈N₂O₇; MW 350.33 g/mol) and its benzoate derivative lies in the esterification of the C-3' hydroxyl group. This structural change replaces the polar hydroxyl with a hydrophobic benzoyl moiety, significantly altering physicochemical behavior [5] [6]. While bicyclomycin itself is water-soluble, the benzoate derivative exhibits markedly reduced aqueous solubility but enhanced organic solvent compatibility (e.g., DMSO, ethanol, methanol) [6] [8]. Biologically, this modification was engineered to improve intestinal absorption for veterinary applications, as the parent compound suffers from poor bioavailability due to high polarity [5] [7]. However, the derivatization reduces antibacterial potency, as evidenced by elevated MIC values (>100 µg/mL for bicyclomycin benzoate vs. 3–50 µg/mL for bicyclomycin against E. coli) [5] [7].
Bicyclomycin benzoate demonstrates limited water solubility (<1 mg/mL) but high solubility in polar organic solvents:
Stability studies indicate that the solid form remains intact for 12 months at –20°C and 6 months at 4°C [8]. In solution (DMSO), it retains activity for 6 months at –80°C [2] [8]. Under physiological conditions (pH 7.4, 37°C), the benzoate ester undergoes gradual hydrolysis, reverting to active bicyclomycin. This degradation pathway affects its bioavailability and necessitates pharmacokinetic monitoring in in vivo applications [4] [6]. The compound remains stable in in vitro assay buffers for ≥24 hours, supporting its use in transcription inhibition studies [4].
The benzoate esterification represents a targeted prodrug strategy to overcome the poor membrane permeability of bicyclomycin. By masking the polar C-3' hydroxyl group, the derivative achieves higher lipophilicity (logP increased by ~1.5 units), facilitating passive diffusion across intestinal epithelia [6] [7]. In vivo studies in rats confirm enhanced tissue distribution, with the highest concentrations observed in kidneys following intramuscular administration [2] [7]. Nevertheless, this approach faces limitations:
Table 2: Key Physicochemical and Biological Properties
Property | Bicyclomycin | Bicyclomycin Benzoate |
---|---|---|
Molecular Formula | C₁₆H₁₈N₂O₇ | C₁₉H₂₂N₂O₈ |
Molecular Weight | 350.33 g/mol | 406.39 g/mol |
Aqueous Solubility | High | Low (<1 mg/mL) |
DMSO Solubility | Moderate | High (246 mM) |
MIC vs. E. coli | 6–50 µg/mL | >100 µg/mL |
Rho ATPase Ki | 2.8 µM | 26 µM |
Table 3: Stability and Storage Conditions
Form | Storage Temperature | Stability Duration | Key Considerations |
---|---|---|---|
Solid Powder | –20°C | 12 months | Protect from moisture |
Solid Powder | 4°C | 6 months | Limited stability |
DMSO Solution | –80°C | 6 months | Avoid freeze-thaw cycles |
DMSO Solution | –20°C | 1 month | Gradual hydrolysis |
Table 4: Comparative Bioactivity Profiles
Parameter | Bicyclomycin | Bicyclomycin Benzoate | Significance |
---|---|---|---|
MIC (H. influenzae) | 3.1 µg/mL | >100 µg/mL | Reduced direct antibacterial activity |
Rho ATPase Inhibition | Strong | Moderate | Higher Ki for benzoate |
Tissue Distribution | Low | Enhanced (kidney > plasma) | Prodrug advantage |
Solubility in Lipids | Low | Moderate | Better absorption |
Table 5: Derivatization Impact on Key Properties
Derivatization Approach | Impact on Lipophilicity | Effect on Bioavailability | Antibacterial Efficacy |
---|---|---|---|
Benzoate ester (C-3') | Increased (logP +1.5) | Enhanced tissue distribution | Reduced in vitro potency |
para-Nitrobenzoate | Further increased | Improved hydrolysis kinetics | Under evaluation |
ortho-Chlorobenzoate | Moderate increase | Variable tissue activation | Limited data |
Future derivatization efforts aim to optimize hydrolysis kinetics and preserve target affinity while maintaining improved absorption. As research continues, the benzoate prodrug approach remains a template for developing more effective analogues of this unique transcription inhibitor [7] [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7